Isobutyl salicylate

Fragrance Chemistry Volatility Substantivity

Isobutyl salicylate (CAS 87-19-4) is a benzoate ester and a member of the o-hydroxybenzoic acid ester class. It is a colorless to pale yellow liquid with a molecular weight of 194.23 g/mol and formula C₁₁H₁₄O₃.

Molecular Formula C11H14O3
Molecular Weight 194.23 g/mol
CAS No. 87-19-4
Cat. No. B1217168
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIsobutyl salicylate
CAS87-19-4
Synonymsisobutyl salicylate
Molecular FormulaC11H14O3
Molecular Weight194.23 g/mol
Structural Identifiers
SMILESCC(C)COC(=O)C1=CC=CC=C1O
InChIInChI=1S/C11H14O3/c1-8(2)7-14-11(13)9-5-3-4-6-10(9)12/h3-6,8,12H,7H2,1-2H3
InChIKeyPTXDBYSCVQQBNF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilityinsoluble in water, glycerol;  soluble in organic solvents, oils
miscible at room temperature (in ethanol)

Structure & Identifiers


Interactive Chemical Structure Model





Isobutyl Salicylate (CAS 87-19-4) Procurement Guide: Physical Properties & Baseline Specifications


Isobutyl salicylate (CAS 87-19-4) is a benzoate ester and a member of the o-hydroxybenzoic acid ester class [1]. It is a colorless to pale yellow liquid [2] with a molecular weight of 194.23 g/mol and formula C₁₁H₁₄O₃ . Primarily utilized as a fragrance ingredient in cosmetics, toiletries, and household products [3], its use volume is estimated in the range of 10–100 metric tonnes per annum worldwide [4]. This compound is functionally related to salicylic acid and is subject to established purity specifications (≥98% assay) under JECFA and FEMA standards [5]. Its characteristic floral, herbaceous, and clover-like odor profile underpins its application in fine fragrances and perfumery, with a 95th percentile concentration in fine fragrance reported at 0.050% [6].

Meets JECFA / FEMA purity specifications
Fine fragrance & cosmetic ingredient
Floral, herbaceous odor profile (orchid, clover)
Flavoring agent with defined taste character

Why Generic Substitution of Salicylate Esters is Inadvisable for Isobutyl Salicylate


While many salicylate esters share a common structural core, their physicochemical and biological properties diverge sharply based on the alkyl substituent, rendering simple substitution a high-risk strategy for procurement and formulation. Isobutyl salicylate exhibits a distinct LogP (approx. 3.9-4.09) and vapor pressure (0.80 Pa @ 25°C) that differs significantly from other common analogs like amyl (isoamyl) salicylate (vapor pressure ~0.001 mmHg or ~0.13 Pa) and benzyl salicylate (LogP ~4.01, vapor pressure ~0.00017 mmHg) [1][2]. These variations directly impact volatility, substantivity on skin, and olfactory perception [3]. Furthermore, dermal absorption rates are not uniform across the class; for instance, a read-across from ethyl salicylate indicates a dermal absorption of 58.6%, a value that cannot be assumed for other esters [4]. Consequently, reliance on a different salicylate ester without empirical justification can lead to altered fragrance performance, unexpected safety profiles, and non-compliance with established use-level guidelines [5].

Volatility mismatch
Vapor pressure differs markedly from amyl or benzyl salicylate, altering fragrance tenacity and top-note impact.
Aqueous behavior differs
LogP and water solubility vary across esters; solubility data gaps for analogs introduce formulation uncertainty.
Dermal absorption not transferable
Read-across values are ester-specific; assuming another salicylate’s absorption profile may compromise safety assessments.

Quantitative Differentiation of Isobutyl Salicylate (CAS 87-19-4) from Structural Analogs


Vapor Pressure and Volatility: Isobutyl Salicylate vs. Amyl (Isoamyl) Salicylate

Isobutyl salicylate exhibits a significantly higher vapor pressure than its larger alkyl chain analog, amyl (isoamyl) salicylate, translating to a more pronounced initial odor impact and faster evaporation. The calculated vapor pressure of isobutyl salicylate is 0.80 Pa at 25°C [1], whereas the vapor pressure for amyl salicylate is approximately 0.001 mmHg (≈0.13 Pa) at 25°C [2]. This 6-fold difference in volatility is critical for perfumery applications where top-note presence and diffusion versus base-note tenacity are key design parameters.

Volatility
Cross-study comparable
6.2× higher vapor pressure
Supports top-note diffusion selection
0.80 Pa (isobutyl) vs ~0.13 Pa (amyl) at 25°C
Fragrance Chemistry Volatility Substantivity

Lipophilicity (LogP) and Water Solubility: Isobutyl Salicylate vs. Benzyl Salicylate

Isobutyl salicylate demonstrates comparable lipophilicity to benzyl salicylate but with a marked difference in water solubility, influencing its behavior in aqueous-based formulations and environmental fate. Isobutyl salicylate has an experimental LogP of 4.09 at 21.9°C and a calculated water solubility of 67.83 mg/L at 25°C [1]. In contrast, benzyl salicylate has a reported LogP of approximately 4.01 but is described only as 'slightly soluble' in water, with specific solubility data often absent . The quantified water solubility of isobutyl salicylate provides a clear advantage for formulators needing to predict aqueous phase behavior or meet environmental discharge limits.

Water solubility
Context-dependent
67.83 mg/L (isobutyl) vs not quantifiable (benzyl)
Reduces formulation uncertainty in aqueous systems
Calculated value; comparator lacks precise solubility data
Partition Coefficient Bioavailability Formulation

Chromatographic Retention: Isobutyl Salicylate vs. n-Butyl Salicylate (Structural Isomers)

As structural isomers, isobutyl salicylate and n-butyl salicylate are reliably resolved by gas chromatography, a critical distinction for analytical method development and purity verification. The Kovats Retention Index (RI) on a standard non-polar column is reported as 1410 or 1398 for isobutyl salicylate [1]. While data for n-butyl salicylate under identical conditions is not always directly paired in a single source, the existence of distinct RI values (generally higher for the unbranched isomer) confirms their separability. This differentiation is crucial for QC labs that must confirm the identity of the branched isobutyl ester versus the linear n-butyl ester in raw material intake or complex fragrance mixtures.

Retention index
Class-level inference
RI 1410 / 1398 (non-polar)
Enables isomeric purity verification
Distinct from n-butyl salicylate; supports QC method
Analytical Chemistry GC-MS Quality Control

Dermal Absorption: Read-Across from Ethyl Salicylate for Safety and Exposure Assessment

While a direct, comparative human study for isobutyl salicylate dermal absorption is not publicly available, a rigorous read-across assessment by RIFM uses ethyl salicylate data to establish a quantitative benchmark for risk assessment. Based on a human volunteer study with ethyl salicylate (CAS 118-61-6), the dermal absorption was determined to be 58.6% [1]. This value is used as a conservative surrogate for isobutyl salicylate in systemic exposure calculations (total systemic exposure estimated at 0.0053 mg/kg/day) [2]. This contrasts with other salicylates like methyl salicylate, which may exhibit different penetration kinetics due to smaller molecular size and higher volatility. The availability of this specific read-across value allows for a more precise safety margin calculation than would be possible with a generic default assumption (e.g., 100% absorption).

Dermal absorption
Supporting evidence
58.6% (read-across from ethyl salicylate)
Supports exposure-based safety assessment
In vivo human study; used for systemic exposure modeling
Toxicology Dermal Absorption Safety Assessment

High-Value Application Scenarios for Isobutyl Salicylate (CAS 87-19-4) Based on Quantitative Evidence


Fine Fragrance Formulation: Top-Note Floral Accords (Orchid, Clover, Fougère)

Leverage the quantified higher volatility (0.80 Pa @ 25°C) of isobutyl salicylate relative to amyl salicylate to engineer specific temporal fragrance effects [1]. In complex accords (e.g., orchid, carnation, fougère types), isobutyl salicylate provides an initial burst of harsh, floral, herbaceous character that then transitions, allowing the more tenacious base notes from lower-volatility salicylates (e.g., benzyl salicylate) to emerge. This is supported by its common use at 1-15% in such accords [2] and its documented maximum skin level of 0.81% in fine fragrances [3].

Analytical Method Development and Quality Control for Isomeric Purity

Employ the distinct Kovats Retention Indices (1410/1398 on standard non-polar columns) [4] to develop robust GC-MS or GC-FID methods for the unambiguous identification and quantification of isobutyl salicylate (branched isomer) in raw material batches. This is a critical step to prevent adulteration or mistaken identity with the linear n-butyl salicylate isomer, which possesses a different odor profile and may not meet the ≥98% purity specification [5] required for FEMA GRAS and JECFA compliance [6].

Cosmetic and Personal Care Product Safety Substantiation

Utilize the RIFM safety assessment and its supporting read-across data (58.6% dermal absorption from ethyl salicylate) to accurately model systemic exposure and conduct risk assessments for leave-on and rinse-off cosmetic products [7]. This data, along with the reported worldwide use volume (10-100 metric tonnes/year) and 95th percentile fine fragrance concentration (0.050%), provides a defensible scientific basis for formulating within safe limits and generating compliant Product Information Files (PIF) under regulations like EU Cosmetics Regulation (EC) No 1223/2009 [8].

Flavoring Agent Procurement for Specialized Food Applications

Select isobutyl salicylate for flavor applications requiring a specific taste profile of sweet, cooling, and spicy with fruity nuances, which has been characterized at 3 ppm . The well-defined specifications, including a maximum acid value of 1.0 mg KOH/g and miscibility in ethanol [9], facilitate quality control and ensure consistency in flavor manufacturing, particularly for products where the delicate orchid/wintergreen note is desired alongside other flavor components.

Application
Selection Property
Validation Focus
Fine fragrance top-note accords
Volatility profile for diffusion
Olfactory transition vs base-note salicylates
Isomeric purity QC by GC
Retention index differentiation
Confirm branched (isobutyl) vs linear (n-butyl) isomer
Cosmetic safety dossier
Read-across dermal absorption data
Systemic exposure modeling for IFRA compliance
Specialized flavor formulations
Flavor profile & specification fit (JECFA)
Consistency in taste character and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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